N'-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a furan-3-carbonyl group, and a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethoxy group.
Synthesis of the Furan-3-carbonyl Intermediate: This step involves the preparation of the furan-3-carbonyl group through a series of reactions starting from furan.
Coupling with Piperidine: The piperidin-4-ylmethyl group is introduced through a coupling reaction with the previously synthesized intermediates.
Final Amide Formation: The final step involves the formation of the amide bond between the ethoxyphenyl and furan-3-carbonyl intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and furan-3-carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
- N’-(4-ethoxyphenyl)-N-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
Uniqueness
N’-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-2-29-18-5-3-17(4-6-18)23-20(26)19(25)22-13-15-7-10-24(11-8-15)21(27)16-9-12-28-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLBUKGRQPNTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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